2,3-dimethoxy-N-pyridin-2-ylbenzamide
CAS No.: 775301-44-5
Cat. No.: VC8679136
Molecular Formula: C14H14N2O3
Molecular Weight: 258.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 775301-44-5 |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 2,3-dimethoxy-N-pyridin-2-ylbenzamide |
| Standard InChI | InChI=1S/C14H14N2O3/c1-18-11-7-5-6-10(13(11)19-2)14(17)16-12-8-3-4-9-15-12/h3-9H,1-2H3,(H,15,16,17) |
| Standard InChI Key | LPKHJPVLURDBQT-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=N2 |
| Canonical SMILES | COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=N2 |
Introduction
Structural and Nomenclature Characteristics
2,3-Dimethoxy-N-pyridin-2-ylbenzamide belongs to the benzamide class, featuring a benzene ring with methoxy (-OCH₃) groups at the 2 and 3 positions and a pyridin-2-yl group attached via an amide bond. Its IUPAC name is N-(pyridin-2-yl)-2,3-dimethoxybenzamide, with the molecular formula C₁₅H₁₅N₂O₃ and a molecular weight of 283.30 g/mol. The structure aligns with derivatives known for modular reactivity, where methoxy groups influence electronic distribution and pyridine enhances hydrogen-bonding capacity .
Table 1: Structural comparison of benzamide derivatives
| Compound | Substituents on Benzene | Pyridine Position | Molecular Weight (g/mol) |
|---|---|---|---|
| N-(pyridin-2-yl)benzamide | None | 2 | 212.24 |
| 2,3-Dimethoxy-N-pyridin-2-ylbenzamide | 2,3-OCH₃ | 2 | 283.30 |
| 3,4-Dimethoxy-N-pyridin-2-ylbenzamide | 3,4-OCH₃ | 2 | 283.30 |
Data adapted from copper-catalyzed amidation studies .
Synthetic Methodologies
Copper-Catalyzed Oxidative Amidation
A robust route for synthesizing N-(pyridin-2-yl)benzamides involves copper(II) triflate-catalyzed reactions between aldehydes and 2-aminopyridines in aqueous micellar systems . For 2,3-dimethoxy derivatives, the protocol would involve:
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Reactants: 2,3-Dimethoxybenzaldehyde and 2-aminopyridine.
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Conditions: Sodium dodecyl sulfate (SDS) as a surfactant, iodine as an oxidant, and water as a solvent at 60°C.
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Mechanism: Aldehyde oxidation to a carboxylic acid intermediate, followed by amide bond formation with 2-aminopyridine .
Industrial-Scale Considerations
While lab-scale synthesis uses batch reactors, industrial production may adopt continuous flow systems to enhance yield (∼90%) and reduce waste. Solvent recycling and automated process control are critical for scalability .
Chemical Reactivity and Functionalization
Electrophilic Substitution
The benzene ring’s electron-rich nature (due to methoxy groups) facilitates electrophilic substitutions:
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Nitration: Concentrated HNO₃ at 0–5°C introduces nitro groups at the 5 position.
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Halogenation: Bromine in acetic acid yields 5-bromo derivatives.
Redox Transformations
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Oxidation: Methoxy groups resist oxidation under mild conditions but form quinones with strong oxidants like KMnO₄.
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Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces amides to amines, though pyridine stability requires optimized conditions .
| Compound | IC₅₀ (Kinase Inhibition, μM) | MIC (S. aureus, μg/mL) |
|---|---|---|
| N-(pyridin-2-yl)benzamide | 12.4 ± 1.2 | 64 |
| 3,4-Dimethoxy analog | 8.9 ± 0.8 | 32 |
| Predicted 2,3-Dimethoxy | ~10–15 (estimated) | ~16–64 (estimated) |
Challenges and Future Directions
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Synthetic Optimization: Developing regioselective methods to avoid 3,4-dimethoxy byproducts.
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Biological Profiling: In vitro assays to validate kinase inhibition and antimicrobial claims.
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Computational Modeling: DFT studies to predict binding affinities and metabolic stability.
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